REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1.[Br:13]Br>O>[Br:13][C:4]1[C:5](=[O:10])[NH:6][C:7](=[O:9])[NH:8][C:3]=1[C:2]([F:1])([F:11])[F:12]
|
Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(NC(N1)=O)=O)(F)F
|
Name
|
|
Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 70°C
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed almost immediately
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
FILTRATION
|
Details
|
before being filtered
|
Type
|
CUSTOM
|
Details
|
The product after air drying
|
Type
|
CUSTOM
|
Details
|
After recrystallization from water
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(NC(NC1C(F)(F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |